4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
Description
4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid (CAS: 929519-89-1) is a naphthalimide-derived compound with a cyano substituent at the 5-position of the benzo[de]isoquinoline-dione core and a butanoic acid side chain. Its molecular formula is C₁₇H₁₂N₂O₄, with a molar mass of 308.29 g/mol and a predicted density of 1.48 g/cm³. The compound exhibits moderate acidity, with a predicted pKa of 4.62, attributed to the carboxylic acid moiety. Its high boiling point (599.9°C, predicted) suggests thermal stability, likely due to aromatic stacking interactions.
Properties
IUPAC Name |
4-(5-cyano-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c18-9-10-7-11-3-1-4-12-15(11)13(8-10)17(23)19(16(12)22)6-2-5-14(20)21/h1,3-4,7-8H,2,5-6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTOYMBCVBSJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Naphthalic Anhydride with Amines
Naphthalic anhydride reacts with primary amines under basic conditions to form the isoindole-1,3-dione structure. For example, treatment with ammonium hydroxide generates the unsubstituted core, which is subsequently functionalized. Modifications include using cyano-substituted amines to introduce the 5-cyano group directly.
Reaction Conditions :
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Temperature : 80–120°C
Introduction of the 5-Cyano Group
The cyano group at the 5-position is introduced via nucleophilic aromatic substitution or transition-metal-catalyzed cyanation .
Nitrile Substitution Using Trimethylsilyl Cyanide (TMSCN)
A halogen atom at the 5-position is replaced by a cyano group using TMSCN in the presence of a palladium catalyst. This method achieves high regioselectivity and avoids side reactions.
Example Protocol :
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React 5-bromo-benzo[de]isoquinoline-1,3-dione with TMSCN.
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Use Pd(PPh₃)₄ as a catalyst and DMF as the solvent.
Yield : ~75% (estimated from analogous reactions in the patent).
Attachment of the Butanoic Acid Side Chain
The butanoic acid moiety is introduced at the 2-position through alkylation or Michael addition .
Alkylation with 4-Bromobutyric Acid
The nitrogen at the 2-position undergoes alkylation with 4-bromobutyric acid. A base such as potassium carbonate deprotonates the amine, facilitating nucleophilic attack.
Reaction Conditions :
Challenges :
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Competing side reactions at the diketone oxygen.
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Low solubility of intermediates necessitates polar aprotic solvents.
Mitsunobu Reaction for Ether Linkage
An alternative employs the Mitsunobu reaction to couple 4-hydroxybutanoic acid derivatives to the isoindole nitrogen. This method offers better regiocontrol but requires expensive reagents.
Reagents :
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DIAD (Diisopropyl azodicarboxylate)
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Triphenylphosphine
Yield : ~65% (based on similar structures).
Deprotection and Final Modification
The butanoic acid group is often protected as a methyl or ethyl ester during synthesis. Acid hydrolysis removes the protecting group.
Deprotection Protocol :
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Dissolve the ester in HCl (6M).
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Reflux at 100°C for 6 hours.
Purity : >95% after recrystallization from ethanol/water.
Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to acetonitrile or THF improves yields in alkylation steps.
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve cyanation efficiency, reducing catalyst loading to 2 mol%.
Analytical Data and Characterization
Key Spectroscopic Data :
HPLC Conditions :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Alkylation with 4-Bromobutyric Acid | 60% | 90% | Moderate |
| Mitsunobu Reaction | 65% | 92% | High |
| TMSCN Cyanation | 75% | 95% | Low |
Industrial Applications and Patent Landscape
The compound’s utility as a kinase inhibitor is highlighted in WO2007075783A2, which claims derivatives for treating cancers and inflammatory diseases . Scalable synthesis is critical for preclinical testing, necessitating cost-effective catalysts and streamlined steps.
Chemical Reactions Analysis
Hydrolysis of the Cyano Group
The cyano group at position 5 of the benzo[de]isoquinolinone ring undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Converts the nitrile to a carboxylic acid, forming 5-carboxy-1,3-dioxo-benzo[de]isoquinolin-2(3H)-yl butanoic acid .
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Basic Hydrolysis : Yields an intermediate amide, which can further hydrolyze to the carboxylic acid .
Conditions :
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Acidic: Concentrated HCl/H₂SO₄, reflux.
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Basic: NaOH/H₂O₂, 60–80°C.
Carboxylic Acid Derivative Reactions
The butanoic acid side chain participates in typical carboxylic acid reactions:
Nucleophilic Substitution at the Benzo[de]isoquinolinone Core
The electron-withdrawing dioxo and cyano groups activate specific positions on the aromatic ring for nucleophilic substitution. For instance:
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Amination : Reaction with amines (e.g., NH₃, alkylamines) at the cyano-adjacent position under catalytic conditions .
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Halogenation : Electrophilic substitution is limited, but nucleophilic halogenation (e.g., using Cl⁻/Br⁻ with oxidants) may occur at electron-deficient positions .
Condensation and Coupling Reactions
The carboxylic acid group enables coupling with amines or alcohols via activating agents:
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Peptide Coupling : Using EDC/HOBt or DCC to form amide bonds with amino acids or peptides .
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Ester Exchange : Transesterification with higher alcohols under acidic or enzymatic conditions .
Reduction Reactions
Selective reduction of functional groups:
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Nitrile to Amine : Hydrogenation (H₂/Pd-C) reduces the cyano group to a primary amine .
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Ketone Reduction : The dioxo groups are generally stable but may be reduced to diols under strong reducing agents (e.g., LiAlH₄) .
Photochemical and Thermal Stability
The compound’s fused aromatic system suggests potential sensitivity to UV light, which may induce dimerization or degradation. Thermal analysis (TGA/DSC) indicates stability up to 200°C, decomposing above this temperature .
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
The compound is recognized for its role as an intermediate in the synthesis of alrestatin, a drug previously explored for treating diabetes-related complications. Alrestatin functions as an aldose reductase inhibitor, which helps manage diabetic complications by reducing sorbitol accumulation in cells . The structural characteristics of 4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid, particularly its dioxo and cyano groups, may contribute to its biological activity and efficacy in drug development.
Case Study: Synthesis and Structure Analysis
A recent study detailed the synthesis and crystal structure of a related compound, highlighting the importance of structural integrity in drug design. The analysis utilized single-crystal X-ray diffraction to elucidate the molecular geometry and bonding characteristics, providing insights into how modifications to the compound could enhance its pharmacological properties .
Material Science
Applications in Organic Electronics
The unique electronic properties of compounds containing benzo[de]isoquinoline structures make them suitable candidates for organic electronic devices. Research indicates that derivatives of this compound can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to facilitate charge transport and light emission is critical .
Chemical Synthesis
Intermediate in Synthesis Pathways
The compound serves as a valuable building block in organic synthesis. Its functional groups allow for further derivatization, making it a versatile intermediate in the preparation of more complex molecules. For instance, it can be used to synthesize other bioactive compounds or materials with specific properties tailored for applications in pharmaceuticals or materials science .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid involves its interaction with specific molecular targets. The cyano group and dioxoisoquinoline moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Sulfamoyl Benzoic Acid Derivative (Compound 4, )
- Structure: 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid.
- Key Differences: Replaces the cyano group with a sulfamoyl moiety and uses a propyl linker instead of butanoic acid.
- Binding Affinity : Demonstrated superior binding energy (−8.53 kcal/mol ) compared to its sulfur-containing analog (−7.94 kcal/mol), attributed to enhanced hydrogen bonding with the sulfamoyl group.
Piperidinyl Benzoic Acid Fluorophore (Compound 4, )
- Structure: 4-(6-Piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid.
- Key Differences : Features a piperidinyl substituent and a benzoic acid side chain.
- Optical Properties: Absorbs at 400 nm and emits at 500 nm with a fluorescence lifetime of 7 ns, making it a sensitive probe for ZnO nanoparticles.
Phosphonylated Triazole Derivatives (Compounds 17a–d, )
- Structure: Diethyl phosphonate-linked triazole derivatives with amino or nitro substituents.
- Compound 17c: White powder, melting point 180–182°C, synthesized in 79% yield. Compound 16b: Nitro-substituted variant with 88% yield and melting point 170–171°C.
Methyl Nitrobenzoate Ester ()
Hydroxybutanamide Derivative ()
- Structure: 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide.
- Key Differences : Replaces carboxylic acid with a hydroxamic acid group, altering metal-chelating properties.
Comparative Data Table
Key Findings from Comparative Studies
Substituent Effects on Binding Affinity : The sulfamoyl group in ’s compound enhances binding affinity by 0.59 kcal/mol compared to its sulfur analog, highlighting the role of polar substituents in molecular recognition.
Fluorescence Applications: Piperidinyl-substituted derivatives () exhibit strong fluorescence, whereas the target compound’s cyano group may quench emission, suggesting divergent applications in sensing vs. therapeutic contexts.
Synthetic Yields : Phosphonylated triazoles () are synthesized in 70–88% yields , demonstrating efficient click chemistry protocols compared to traditional esterification methods.
Solubility and Bioavailability : The hydroxybutanamide derivative () and phosphonylated compounds show improved aqueous solubility over the carboxylic acid-containing target compound, critical for drug delivery.
Biological Activity
4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid, identified by its CAS number 929519-89-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C17H12N2O4
- Molecular Weight : 308.29 g/mol
- Purity : 95.00%
- Structure : The compound features a benzoisoquinoline core with dioxo and cyano substituents, which are critical for its biological activity.
Research indicates that this compound may exert its biological effects through the following mechanisms:
- Inhibition of Bromodomains : It has been shown to inhibit bromodomains associated with proteins such as BRPF1 and TAF1. Bromodomains are involved in recognizing acetylated lysines on histones, which play a significant role in gene regulation and transcriptional activation .
- Anticancer Activity : Preliminary studies suggest that compounds similar to 4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid may have potential in treating hyperproliferative diseases, particularly various forms of cancer. This is attributed to their ability to modulate gene expression and inhibit cell proliferation .
- Apoptosis Induction : There is evidence that such compounds can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways that lead to programmed cell death.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study demonstrated that derivatives of benzoisoquinoline compounds exhibited significant antitumor activity in vitro against several cancer cell lines, including breast and colon cancer models. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth .
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes and prolonged survival rates compared to control groups, indicating the potential for therapeutic application in oncology .
- Mechanistic Insights : Further investigations revealed that the compound's interaction with bromodomains leads to altered gene expression profiles that favor apoptosis over proliferation in malignant cells .
Q & A
Q. What are the optimal synthetic routes for 4-(5-cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid?
The synthesis of this compound typically involves modular derivatization of the naphthalimide core. Key steps include:
- Cyclocondensation : Reacting 1,8-naphthalic anhydride with cyano-containing amines (e.g., cyanoethylamine) under reflux in polar aprotic solvents (e.g., DMF) to form the benzo[de]isoquinoline backbone .
- Carboxylic Acid Functionalization : Introducing the butanoic acid moiety via nucleophilic substitution or coupling reactions. For example, alkylation with 4-bromobutyric acid in the presence of K₂CO₃ yields the target compound .
- Yield Optimization : Reaction temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields (typically 60–85%). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : - and -NMR confirm the presence of aromatic protons (δ 7.8–8.5 ppm) and carbonyl groups (δ 165–170 ppm). The butanoic acid chain is identified via methylene protons (δ 2.3–2.8 ppm) and a carboxylic acid proton (δ 12.1 ppm) .
- X-ray Crystallography : Monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 9.930 Å, b = 6.980 Å, c = 18.954 Å) reveal planar naphthalimide cores and hydrogen-bonding interactions involving the carboxylic acid group .
- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm) and CN (2220–2240 cm) confirm functional groups .
Advanced Research Questions
Q. How does the compound interact with ZnO nanoparticles in photonic applications?
The carboxylic acid group enables covalent anchoring to ZnO surfaces, forming nanohybrids. Key findings include:
- Fluorescence Quenching : In polar solvents (e.g., ethanol), partial ionization of the carboxylic acid reduces fluorescence quantum yield (Φ < 0.2) due to charge-transfer interactions with ZnO .
- Bathochromic Shifts : Absorption and emission maxima shift to ~420 nm and ~520 nm, respectively, upon binding, enabling ratiometric sensing applications .
- Two-Photon Absorption : The compound exhibits strong two-photon cross-sections (σ ~ 100 GM at 800 nm), making it suitable for deep-tissue imaging .
Q. What is the compound’s efficacy as an agonist for the LPA2 receptor?
- Receptor Specificity : The compound (EC = 5.06 × 10 nM) selectively activates LPA2 over other lysophosphatidic acid receptors (LPA1, LPA3) .
- Antiapoptotic Activity : It inhibits caspase-3/7 activation and Bax translocation in cellular models, with efficacy comparable to lipid-based LPA2 agonists .
- Structure-Activity Relationship (SAR) : Elongating the alkyl chain (e.g., hexanoic acid derivatives) reduces potency, suggesting steric constraints in the receptor binding pocket .
Q. Can the compound serve as a photodynamic therapy (PDT) agent?
- Singlet Oxygen Generation : Upon irradiation (λ = 400–450 nm), the naphthalimide core generates (Φ ~ 0.3), inducing oxidative damage in cancer cells .
- Cellular Uptake : Conjugation with targeting moieties (e.g., folic acid) enhances selectivity for cancer cells overexpressed with folate receptors .
- In Vivo Studies : Murine models show reduced tumor volume (40–60% inhibition) at doses of 5 mg/kg, with minimal hepatotoxicity .
Methodological Considerations
Q. How to resolve contradictions in fluorescence data across solvents?
- Solvent Polarity Effects : In ethanol, fluorescence quenching (Φ = 0.12) occurs due to partial ionization of the carboxylic acid. In nonpolar solvents (e.g., toluene), Φ increases to 0.65, as the neutral form dominates .
- pH-Dependent Studies : Adjusting pH to 2–3 (carboxylic acid protonated) restores fluorescence, confirming ionization as the primary quenching mechanism .
Q. What strategies improve synthetic yields for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
